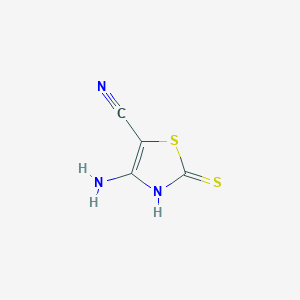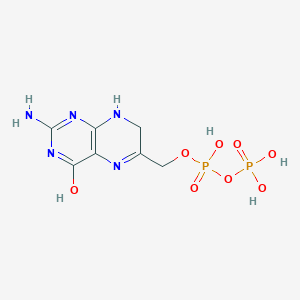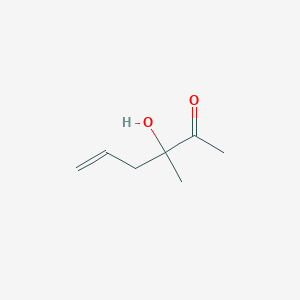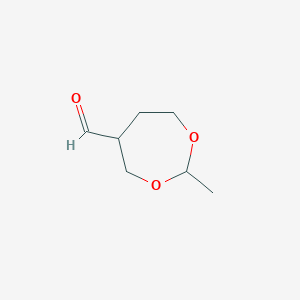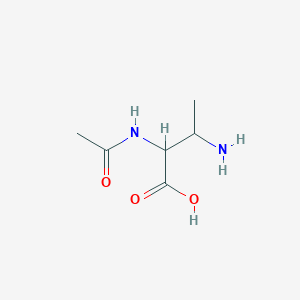
2-Acetamido-3-aminobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-aminobutanoic acid, also known as N-acetyl-L-methionine or NAM, is a naturally occurring amino acid derivative that has been extensively studied for its biochemical and physiological effects. NAM is synthesized in the body from the essential amino acid methionine and is involved in a variety of metabolic processes. In
作用机制
The mechanism of action of NAM is complex and not fully understood. It is believed to act through a variety of pathways, including the regulation of gene expression, modulation of signal transduction pathways, and interaction with cellular membranes. NAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, NAM can alter the expression of genes involved in a variety of cellular processes, including apoptosis, cell cycle regulation, and DNA repair. NAM has also been shown to modulate the activity of protein kinases, which are enzymes that regulate signal transduction pathways. Additionally, NAM can interact with cellular membranes and alter their physical properties, which can affect cellular processes such as membrane trafficking and signaling.
Biochemical and Physiological Effects
NAM has a variety of biochemical and physiological effects. It has been shown to have antioxidant effects, which can protect cells from oxidative damage. NAM can also modulate the immune response and reduce inflammation. Additionally, NAM has been shown to have neuroprotective effects, which can protect neurons from damage and promote neuronal survival. NAM can also regulate cellular metabolism, including the metabolism of lipids, carbohydrates, and amino acids.
实验室实验的优点和局限性
NAM has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. NAM is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of NAM in lab experiments. NAM can be difficult to work with due to its hydrophilic nature, which can make it difficult to dissolve in certain solvents. Additionally, NAM can be sensitive to pH changes and can degrade under certain conditions.
未来方向
There are several future directions for NAM research. One area of interest is the role of NAM in cancer therapy. NAM has been shown to have anticancer effects, but the mechanisms underlying these effects are not fully understood. Further research is needed to elucidate the mechanisms of action of NAM in cancer cells and to determine its potential as a therapeutic agent. Another area of interest is the role of NAM in aging and age-related diseases. NAM has been shown to have anti-aging effects in animal models, but the mechanisms underlying these effects are not fully understood. Further research is needed to determine the potential of NAM as an anti-aging agent. Finally, the development of new synthesis methods for NAM could lead to the production of more stable and bioavailable forms of the compound, which could have important therapeutic applications.
科学研究应用
NAM has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. NAM has also been studied for its potential use in cancer therapy, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, NAM has been studied for its potential use in the treatment of cardiovascular disease, liver disease, and metabolic disorders.
属性
CAS 编号 |
103994-49-6 |
|---|---|
产品名称 |
2-Acetamido-3-aminobutanoic acid |
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-acetamido-3-aminobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(6(10)11)8-4(2)9/h3,5H,7H2,1-2H3,(H,8,9)(H,10,11) |
InChI 键 |
BOSRVOUMJXSLLP-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C)N |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C)N |
同义词 |
Butanoic acid, 2-(acetylamino)-3-amino- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


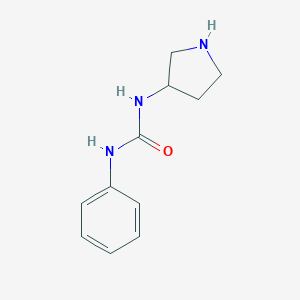
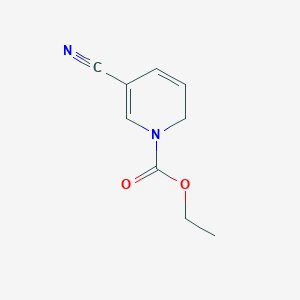
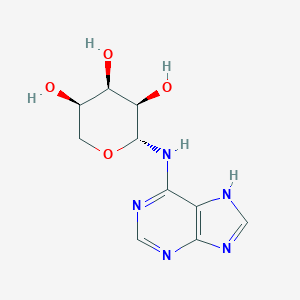
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
